[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
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Overview
Description
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethyl-phenyl group and a methyl-thiazolyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which can be further modified to obtain the desired thiazole compound.
Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is particularly useful for synthesizing thiophene derivatives, which can be further functionalized to produce thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling . The compound’s interaction with other molecular pathways, such as oxidative stress and inflammation, is also under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid: shares structural similarities with other thiazole derivatives, such as 2-phenethylamines and 4-methoxyphenyl derivatives
2-Phenethylamines: These compounds are known for their diverse biological activities and are used in medicinal chemistry for developing therapeutic agents.
4-Methoxyphenyl derivatives: These compounds are used in the synthesis of dyes and pharmaceuticals.
Uniqueness
The uniqueness of [4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethyl-phenyl group and a methyl-thiazolyl group makes it a versatile compound for various applications, distinguishing it from other thiazole derivatives.
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-9(2)11(6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJUZWIXSEGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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